(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride
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Overview
Description
“(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 2241141-85-3 . It has a molecular weight of 320.17 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12ClF2NO.ClH/c15-11-5-1-3-9(7-11)13(18)10-4-2-6-12(8-10)19-14(16)17;/h1-8,13-14H,18H2;1H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 320.17 . It is a powder at room temperature . For more specific physical and chemical properties such as melting point, boiling point, and density, it’s recommended to refer to detailed chemical databases or specific product datasheets.Scientific Research Applications
Synthesis and Chemical Studies
Research on compounds with similar structural motifs to "(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride" focuses on synthesizing novel chemical entities and exploring their chemical properties. For instance, the facile synthesis and docking studies of related compounds demonstrate the chemical reactivity and potential biological interactions of such molecules (Ravi Kumar Bommeraa et al., 2019). These studies are crucial for understanding the fundamental chemistry that underpins further applications in materials science, medicinal chemistry, and environmental science.
Catalytic Applications
Compounds with phenyl and methanamine groups have been studied for their catalytic properties. For example, research into unsymmetrical pincer palladacycles, which could share reactive characteristics with "this compound," highlights the potential of such compounds in catalysis (Gavin W. Roffe et al., 2016). These applications are essential for developing new synthetic pathways and enhancing the efficiency of chemical reactions.
Environmental Applications
Research on the oxidative transformation of environmental pollutants suggests that compounds structurally related to "this compound" could play a role in environmental remediation. For instance, manganese oxides have been used to oxidize chlorophenols, indicating that similar compounds might interact with environmental contaminants (Huichun Zhang & Ching-Hua Huang, 2003). Such studies are pivotal for the development of new methods to mitigate environmental pollution.
Photophysical Properties
The study of aryl cation and carbene intermediates in the photodehalogenation of chlorophenols reveals the photophysical properties that might be relevant for compounds like "this compound" (Ilse Manet et al., 2004). These properties are crucial for applications in photochemistry and the development of photo-responsive materials.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound.
Properties
IUPAC Name |
(3-chlorophenyl)-[3-(difluoromethoxy)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF2NO.ClH/c15-11-5-1-3-9(7-11)13(18)10-4-2-6-12(8-10)19-14(16)17;/h1-8,13-14H,18H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPIVTJNCYCAQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(C2=CC(=CC=C2)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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